

Technical Guide: 2,6-Dibromo-4-methoxyaniline (CAS 95970-05-1)

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Compound of Interest

Compound Name: 2,6-Dibromo-4-methoxyaniline

Cat. No.: B1268162

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **2,6-Dibromo-4-methoxyaniline**, a key building block in synthetic organic chemistry. This document collates available data on its chemical and physical properties, safety and handling, a plausible synthetic protocol, predicted spectral data, and its potential application in the synthesis of carbazole derivatives, which are of significant interest in drug discovery and materials science.

Chemical and Physical Properties

2,6-Dibromo-4-methoxyaniline is a substituted aniline that serves as a versatile intermediate in the synthesis of more complex molecules. A summary of its key properties is presented below.

Property	Value	Source(s)
CAS Number	95970-05-1	[1]
Molecular Formula	C ₇ H ₇ Br ₂ NO	[1]
Molecular Weight	280.95 g/mol	[1]
Appearance	Pale yellow to brown solid	[2]
Melting Point	81-83 °C	[2]
Boiling Point	293.6 °C at 760 mmHg	
Flash Point	131.4 °C	[1]
Solubility	Sparingly soluble in water, more soluble in organic solvents.	[2]

Safety and Handling

No specific safety data sheet for **2,6-Dibromo-4-methoxyaniline** was found. The following information is based on data for structurally similar compounds, such as other brominated anilines. Handle this compound with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Hazard Statements (Predicted):

- Harmful if swallowed.
- Harmful in contact with skin.
- Causes skin irritation.
- Causes serious eye irritation.
- Harmful if inhaled.
- May cause respiratory irritation.

Precautionary Statements (Recommended):

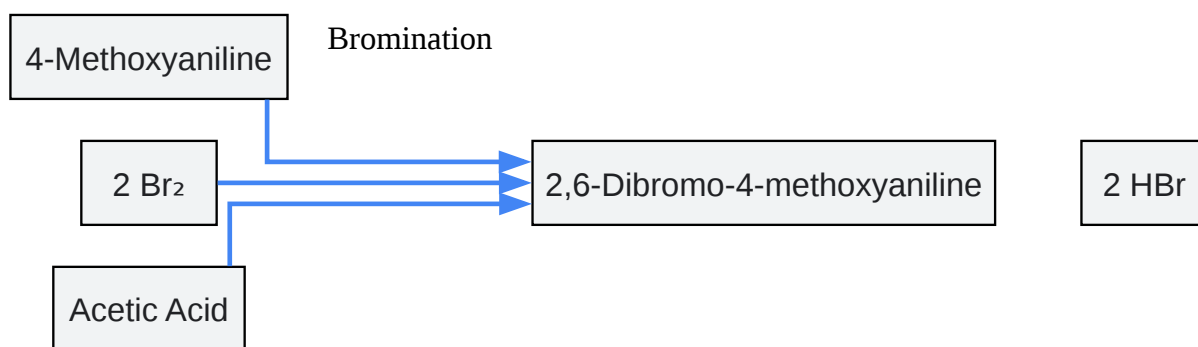
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Plausible Synthesis of 2,6-Dibromo-4-methoxyaniline

While a specific literature protocol for the synthesis of **2,6-Dibromo-4-methoxyaniline** is not readily available, a plausible method involves the direct bromination of 4-methoxyaniline. The following is a representative protocol based on general procedures for the bromination of anilines.[3]

Reaction Scheme:



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Caption: Plausible synthesis of **2,6-Dibromo-4-methoxyaniline**.

Materials:

- 4-Methoxyaniline
- Bromine (Br_2) or N-Bromosuccinimide (NBS)
- Glacial Acetic Acid
- Sodium bicarbonate solution (saturated)
- Dichloromethane or Ethyl acetate
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyaniline in glacial acetic acid.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add a solution of bromine (2.0 equivalents) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully pour the mixture into a beaker of ice water.
- Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectral Data (Predicted)

No experimental spectral data for **2,6-Dibromo-4-methoxyaniline** has been found in the public domain. The following data is predicted based on the analysis of structurally related compounds.

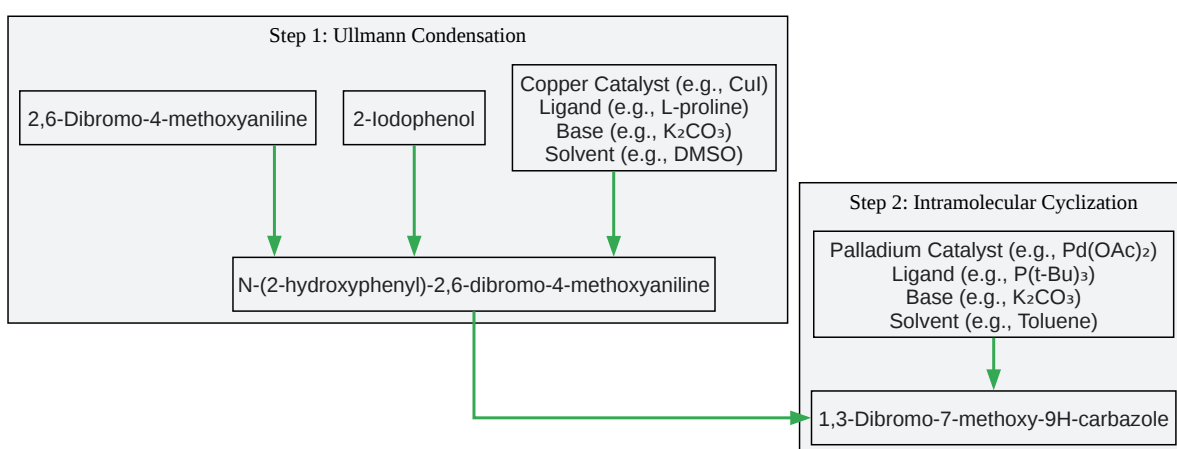
Data Type	Predicted Values
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 7.15 (s, 2H, Ar-H), 4.5-5.5 (br s, 2H, NH ₂), 3.75 (s, 3H, OCH ₃)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 150.0 (C-O), 142.0 (C-N), 125.0 (C-H), 105.0 (C-Br), 56.0 (OCH ₃)
IR (KBr, cm ⁻¹)	3450-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 1600, 1500 (C=C stretch), 1250 (C-O stretch), 800-600 (C-Br stretch)
Mass Spectrum (EI)	m/z (%): 281/279/277 (M ⁺ , isotopic pattern for 2 Br), fragments corresponding to loss of Br, CH ₃ , and CO.

Application in Synthesis: Preparation of Carbazole Derivatives

2,6-Dibromo-4-methoxyaniline is a valuable precursor for the synthesis of carbazoles, a class of heterocyclic compounds with a wide range of biological activities and applications in materials science. A common method for this transformation is the Ullmann condensation, followed by an intramolecular cyclization.

Plausible Experimental Workflow for Carbazole Synthesis

The following workflow outlines a general strategy for the synthesis of a carbazole derivative from **2,6-Dibromo-4-methoxyaniline**.



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Caption: Plausible workflow for the synthesis of a carbazole derivative.

Representative Experimental Protocol

Step 1: Ullmann Condensation

- To a reaction vessel, add **2,6-Dibromo-4-methoxyaniline**, 2-iodophenol, copper(I) iodide, L-proline, and potassium carbonate.
- Add dimethyl sulfoxide (DMSO) as the solvent.

- Heat the reaction mixture at a specified temperature (e.g., 90-110 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.
- Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
- Purify the crude product to obtain N-(2-hydroxyphenyl)-**2,6-dibromo-4-methoxyaniline**.

Step 2: Intramolecular Cyclization (Buchwald-Hartwig Amination)

- In a separate reaction vessel, dissolve the product from Step 1 in a suitable solvent such as toluene.
- Add a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., tri-tert-butylphosphine), and a base (e.g., potassium carbonate).
- Heat the mixture to reflux under an inert atmosphere until the starting material is consumed (as monitored by TLC).
- After cooling, filter the reaction mixture and concentrate the filtrate.
- Purify the residue by column chromatography to yield the desired 1,3-Dibromo-7-methoxy-9H-carbazole.

This technical guide provides a summary of the available information on **2,6-Dibromo-4-methoxyaniline**. Researchers should use this information as a starting point and may need to optimize the described protocols for their specific needs. As with any chemical synthesis, all reactions should be performed with appropriate safety precautions.

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References

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- 2. lookchem.com [lookchem.com]
- 3. [PDF] Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium | Semantic Scholar [semanticscholar.org]
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